N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide
Description
N-(4-{[4-(1H-1,3-Benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide is a sulfonamide derivative featuring a benzodiazolyl (benzimidazole) moiety, a piperidinyl-sulfonyl linker, and a pentanamide side chain. This compound is structurally distinct due to its hybrid architecture, combining heterocyclic, sulfonamide, and aliphatic amide functionalities.
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-2-3-8-22(28)24-18-9-11-19(12-10-18)31(29,30)27-15-13-17(14-16-27)23-25-20-6-4-5-7-21(20)26-23/h4-7,9-12,17H,2-3,8,13-16H2,1H3,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQJKZWLGGYPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide, is a derivative of imidazole. Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and proteins. .
Mode of Action
The mode of action of this compound is likely related to its imidazole core. Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target protein or enzyme. This can lead to changes in the target’s function, potentially resulting in therapeutic effects.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad range of biological activities.
Pharmacokinetics
The solubility and chemical stability of imidazole derivatives suggest they may have favorable pharmacokinetic properties.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Action Environment
The action of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and ability to interact with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with sulfonamides, benzimidazole derivatives, and piperidine/piperazine-containing analogs from the evidence. Key differences in substituents, pharmacological activity, and physicochemical properties are highlighted.
Structural Analogues with Sulfonamide Linkers
Key Observations :
- The target compound’s benzodiazolyl-piperidinyl-sulfonyl group distinguishes it from simpler sulfonamides like N4-Valeroylsulfamerazine (21), which lacks heterocyclic motifs.
Benzimidazole-Containing Derivatives
Key Observations :
- Benzimidazole derivatives (e.g., ) often exhibit antimicrobial activity due to their planar aromatic systems, which intercalate into microbial DNA or inhibit enzymes like carbonic anhydrase .
- The target compound’s sulfonamide linker and pentanamide chain may improve solubility compared to diphenylpropanamide analogs , while the benzodiazolyl group could enhance binding to fungal targets, as seen in triazole-containing antifungals .
Piperidine/Piperazine-Based Sulfonamides
Key Observations :
- Piperazine/piperidine sulfonamides are frequently designed for CNS targets (e.g., dopamine receptors) due to their blood-brain barrier permeability .
- The target compound’s benzodiazolyl group may redirect its activity toward peripheral targets (e.g., microbial enzymes) compared to CNS-focused analogs like 11a or 10f .
Physicochemical and Pharmacological Data
Physicochemical Properties
- Molecular Weight : Estimated ~450–500 g/mol (based on benzodiazolyl-sulfonamide analogs ).
- Solubility : Higher than diphenylpropanamide derivatives (due to polar sulfonamide and pentanamide groups) but lower than methylsulfonyl-piperazine analogs .
- Synthetic Yield : Analogous compounds (e.g., ) report yields of 60–80%, suggesting feasible scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
